molecular formula C10H15N3O4 B11868438 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid

2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid

Cat. No.: B11868438
M. Wt: 241.24 g/mol
InChI Key: MWTATSWPXWANGE-UHFFFAOYSA-N
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Description

2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[45]decan-3-yl)acetic acid is a complex organic compound with a unique spiro structure This compound is characterized by its triazaspirodecane core, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spiro structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of pain management and neuropharmacology.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms, where the compound acts as an agonist or antagonist, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid stands out due to its specific combination of functional groups and the presence of the acetic acid moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3,9-triazaspiro[4.5]decan-3-yl)acetic acid

InChI

InChI=1S/C10H15N3O4/c1-12-9(17)13(5-7(14)15)8(16)10(12)3-2-4-11-6-10/h11H,2-6H2,1H3,(H,14,15)

InChI Key

MWTATSWPXWANGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCNC2)CC(=O)O

Origin of Product

United States

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